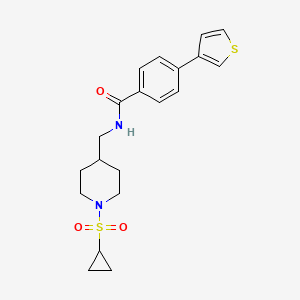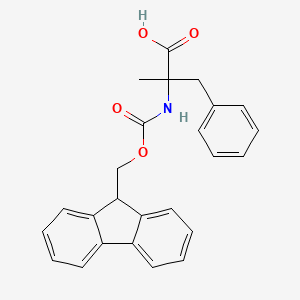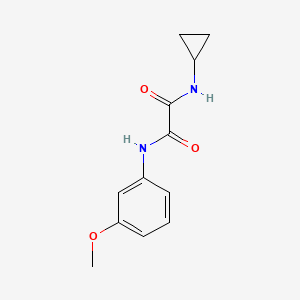
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as CSPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CSPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 423.56 g/mol.
Mécanisme D'action
The exact mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is not fully understood, but studies have shown that it interacts with various molecular targets in the body. N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide induces apoptosis and inhibits cell proliferation. N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide reduces inflammation. Additionally, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to interact with the opioid receptors in the body, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide induces apoptosis and inhibits cell proliferation in cancer cells. N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to reduce pain by inhibiting the activity of nociceptive neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is its potential use as a novel therapeutic agent. N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to have anticancer, anti-inflammatory, and analgesic properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide in lab experiments. One of the main limitations is the lack of information on its toxicity and pharmacokinetics. Additionally, the synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide requires expertise in organic chemistry, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the research on N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide. One of the main directions is the development of new drugs based on N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide. Studies have shown that N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has potential therapeutic applications in various fields, and the development of new drugs based on N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide may lead to the discovery of novel treatments for cancer, inflammation, and pain. Additionally, future research could focus on the optimization of the synthesis method to obtain higher yields and purity of the final product. Further studies could also investigate the toxicity and pharmacokinetics of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 4-(thiophen-3-yl)benzoic acid with thionyl chloride to form 4-(thiophen-3-yl)benzoyl chloride. The next step involves the reaction of 4-(thiophen-3-yl)benzoyl chloride with N-(cyclopropylsulfonyl)piperidine to form N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide. The synthesis method has been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been studied for its potential therapeutic applications in various scientific fields. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been studied for its potential use as an analgesic agent. Studies have shown that N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide reduces pain by inhibiting the activity of nociceptive neurons.
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(17-3-1-16(2-4-17)18-9-12-26-14-18)21-13-15-7-10-22(11-8-15)27(24,25)19-5-6-19/h1-4,9,12,14-15,19H,5-8,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQNAUYINHSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B2814656.png)


![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)


![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)


![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)
![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)